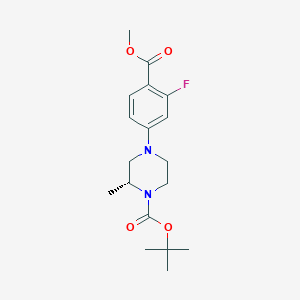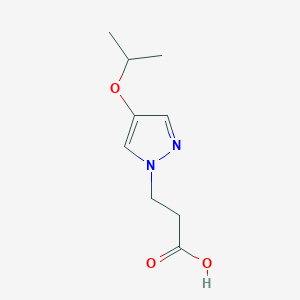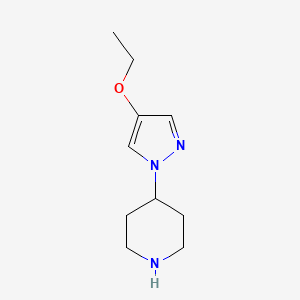
tert-Butyl (2R)-4-(3-fluoro-4-methoxycarbonylphenyl)-2-methylpiperazine-1-carboxylate
Descripción general
Descripción
Tert-Butyl (2R)-4-(3-fluoro-4-methoxycarbonylphenyl)-2-methylpiperazine-1-carboxylate is a useful research compound. Its molecular formula is C18H25FN2O4 and its molecular weight is 352.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Substituent Effects in Aminocarbonylation Reactions
Iodobenzene derivatives, including those with tert-butyl and methoxycarbonyl substituents, are subjected to aminocarbonylation using tert-butylamine, facilitated by palladium catalysts. This process enables the formation of carboxamide and ketocarboxamide type compounds through carbon monoxide insertion, illustrating the chemical versatility of tert-butyl and methoxycarbonyl groups in synthesizing complex molecules (Marosvölgyi-Haskó, Kégl, & Kollár, 2016).
Synthesis of Biologically Active Intermediates
A rapid synthetic method for tert-butyl derivatives, serving as intermediates in biologically active compounds like omisertinib, has been established. This synthesis, starting from commercially available materials, optimizes yield and confirms structures through comprehensive spectral analysis, showcasing the compound's role in the efficient synthesis of pharmaceutical agents (Zhao, Guo, Lan, & Xu, 2017).
Advanced Material Synthesis
Tert-butyl ester-functionalized phenylacetylene dendrimers up to the fifth generation demonstrate the application of tert-butyl and ester groups in creating water-soluble dendritic macromolecules with unique solubility characteristics. These macromolecules, which can undergo transformations to carboxylic acids, highlight the importance of such ester groups in materials science (Pesak, Moore, & Wheat, 1997).
Synthesis of Novel Compounds
The synthesis and characterization of new chemical entities, such as tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, demonstrate the application of tert-butyl and ester groups in crafting molecules with potential antibacterial and anthelmintic properties. This showcases the role of these functional groups in medicinal chemistry and drug design (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Propiedades
IUPAC Name |
tert-butyl (2R)-4-(3-fluoro-4-methoxycarbonylphenyl)-2-methylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O4/c1-12-11-20(8-9-21(12)17(23)25-18(2,3)4)13-6-7-14(15(19)10-13)16(22)24-5/h6-7,10,12H,8-9,11H2,1-5H3/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPVOQQAWUMQFM-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)OC(C)(C)C)C2=CC(=C(C=C2)C(=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCN1C(=O)OC(C)(C)C)C2=CC(=C(C=C2)C(=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(S)-7,14-Diethyl-7-hydroxy-8,11-dioxo-7,8,9,10,11,13-hexahydrobenzo-[6,7]indolizino[1,2-b]quinolin-2-yl 8-(hydroxyamino)-8-oxooctanoate](/img/structure/B1408972.png)




